Nsp-dmae-nhs
Description
Significance of Acridinium (B8443388) Esters in Analytical Sciences
Acridinium esters are a cornerstone of analytical chemistry, particularly in the realm of immunoassays and nucleic acid hybridization assays. hbdsbio.comhbdsbio.com Their prominence is due to several key advantages over other luminescent systems. Acridinium ester-based assays exhibit remarkable sensitivity, capable of detecting analytes at extremely low concentrations, often in the attomole (10⁻¹⁸ mole) range. cardiff.ac.uk This high sensitivity is coupled with low background noise, leading to accurate and reliable results. hbdsbio.com
The mechanism of light emission from acridinium esters is a key factor in their utility. Under alkaline conditions and in the presence of hydrogen peroxide, acridinium esters undergo a chemical reaction that generates an unstable intermediate, which then decomposes to produce an electronically excited N-methylacridone. yacooscience.comdalochem.com As this excited molecule returns to its ground state, it emits a flash of light, typically with a maximum wavelength around 430 nm. yacooscience.comdalochem.com This process is rapid, with a half-life of approximately 0.9 seconds, which is significantly faster than other chemiluminescent systems like luminol (B1675438). yacooscience.com Furthermore, the reaction is simple and does not require catalysts or enhancers, which helps to reduce background luminescence and potential interferences. yacooscience.comchemicalbook.com
Historical Development and Evolution of Chemiluminescent Labels
The journey of chemiluminescent immunoassays began in the mid-1960s as a promising alternative to radioimmunoassays (RIA), which, despite their sensitivity, posed safety and disposal challenges. illumaxbiotek.compageplace.de Early research centered on luminol-based reactions, but these were initially hampered by limitations in sensitivity and specificity. illumaxbiotek.com
A significant leap forward came with the development and refinement of acridinium esters as chemiluminescent labels. illumaxbiotek.com The first acridinium ester for this purpose was synthesized in the early 1980s. cardiff.ac.uk Subsequent research focused on modifying the structure of acridinium esters to enhance their performance. A notable advancement was the introduction of two methyl groups flanking the phenolic ester linkage, as seen in DMAE (2',6'-dimethyl-4'-(N-succinimidyloxycarbonyl)phenyl 10-methylacridinium-9-carboxylate), which significantly increased its resistance to hydrolysis. google.com
Further evolution led to the development of NSP-DMAE-NHS, which incorporates an N-sulfopropyl (NSP) group on the acridinium ring. This modification enhances the hydrophilicity of the molecule, making it more soluble in aqueous environments and improving its utility for labeling biological molecules like antibodies and nucleic acids. made-in-china.commade-in-china.com The introduction of the N-hydroxysuccinimide (NHS) ester functional group provides a convenient and efficient means of covalently linking the acridinium label to primary amino groups on proteins and other biomolecules. made-in-china.com This continuous innovation has solidified the place of acridinium esters like this compound as indispensable tools in clinical diagnostics and research. biosynth.commedchemexpress.com
Overview of this compound as a Crosslinking and Labeling Reagent in Biomedical and Biochemical Research
This compound functions as a versatile reagent for the modification, labeling, and crosslinking of biomolecules. Its primary application lies in its use as a chemiluminescent label for immunoassays and nucleic acid probes. yacooscience.comchemicalbook.com The NHS ester group readily reacts with primary amines on proteins, peptides, and modified nucleic acids to form stable covalent bonds. aatbio.com This allows for the direct labeling of these molecules, which can then be used in a variety of detection assays. hawsmedicalco.com
In a typical chemiluminescent immunoassay (CLIA), an antibody or antigen is labeled with this compound. yacooscience.comresearchgate.net When the labeled molecule binds to its target, the complex can be detected by triggering the chemiluminescent reaction with hydrogen peroxide in an alkaline solution. dalochem.com The intensity of the emitted light is proportional to the amount of the target analyte present in the sample. vacutaineradditives.com This principle is widely employed in automated immunochemistry analyzers for the diagnosis and monitoring of a wide range of diseases and conditions, including infectious diseases, hormone disorders, and cancer biomarkers. hbdsbio.commedchemexpress.com
Beyond immunoassays, this compound is also used to create chemiluminescent DNA probes for nucleic acid hybridization analysis. yacooscience.com This is particularly useful for the detection of specific DNA sequences related to genetic diseases or infectious agents. yacooscience.com The ability to directly label nucleic acid probes without the need for a catalyst and without significantly affecting the quantum yield of luminescence is a major advantage of this technology. yacooscience.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 194357-64-7 | |
| Molecular Formula | C30H26N2O9S | |
| Molecular Weight | 590.60 g/mol | |
| Appearance | Yellow Solid or Powder | |
| Maximum Absorption Wavelength | 430 nm | |
| Emission Wavelength | ~430-480 nm | hawsmedicalco.commade-in-china.com |
| Purity | ≥95% |
Research Findings on this compound
Numerous studies have highlighted the superior performance of this compound in various analytical applications. Research has shown that this compound exhibits a high signal-to-noise ratio and low background interference, contributing to its high sensitivity. yacooscience.com In a comparative study, a chemiluminescent immunoassay for chloramphenicol (B1208) using this compound as the label demonstrated a significantly lower limit of detection (0.008 ng/ml) compared to a luminol-based assay (4 ng/ml), indicating much higher sensitivity. researchgate.net
The versatility of this compound has been demonstrated in its application to a wide range of analytes, including proteins, hormones, drugs, and nucleic acids. chemicalbook.commade-in-china.comresearchgate.net It has been successfully used in automated immunoassay systems, such as the Siemens Healthcare Diagnostics' ADVIA Centaur systems, for routine clinical diagnostics. medchemexpress.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenoxy]carbonylacridin-10-ium-10-yl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O9S/c1-18-16-20(29(35)41-32-25(33)12-13-26(32)34)17-19(2)28(18)40-30(36)27-21-8-3-5-10-23(21)31(14-7-15-42(37,38)39)24-11-6-4-9-22(24)27/h3-6,8-11,16-17H,7,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYSIOJYGRABGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)[O-])C)C(=O)ON5C(=O)CCC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Principles of Chemiluminescence in Nsp Dmae Nhs Systems
Fundamental Chemiluminescence Reaction Pathway of Acridinium (B8443388) Esters
The chemiluminescence of acridinium esters, including NSP-DMAE-NHS, is a well-characterized process that proceeds through a series of defined steps, ultimately leading to the emission of light. This process is initiated by an oxidative trigger and involves the formation of high-energy intermediates.
Role of Alkaline Hydrogen Peroxide in Triggering Luminescence
The light-emitting reaction of acridinium esters is triggered by alkaline hydrogen peroxide. google.cominvitron.com In a basic environment, hydrogen peroxide exists in equilibrium with its anionic form, the hydroperoxide anion (OOH⁻). nih.govmdpi.com This anion acts as a potent nucleophile, attacking the electron-deficient C-9 carbon of the acridinium ring. mdpi.comgoogle.com This initial reaction is a critical step that sets in motion the subsequent events leading to light production. The reaction does not require a catalyst, which simplifies the luminescence system and reduces potential interference. ijcce.ac.irhbdsbio.com The concentration of the base plays a role in the reaction kinetics; however, excessively high pH levels can lead to a competing non-chemiluminescent reaction, which diminishes the light output. ijcce.ac.ir
Formation and Decomposition of Key Intermediates
Following the nucleophilic attack by the hydroperoxide anion, a short-lived peroxide adduct is formed. ijcce.ac.ir This is followed by an intramolecular nucleophilic attack on the carbonyl group, leading to the formation of a highly strained, unstable four-membered ring intermediate known as a 1,2-dioxetanone. google.comcardiff.ac.ukvacutaineradditives.com The existence of this dioxetanone intermediate is widely accepted, although its direct experimental isolation and characterization have been challenging due to its transient nature. cardiff.ac.uk The decomposition of this unstable intermediate is a rapid process that involves the cleavage of the ester bond and the release of the phenoxy leaving group. nih.gov This decomposition step is the key energy-releasing process in the reaction sequence.
Electronically Excited State Generation and Photon Emission
The decomposition of the 1,2-dioxetanone intermediate results in the formation of an electronically excited N-methylacridone molecule and carbon dioxide. hbdsbio.comvacutaineradditives.com It is the relaxation of this excited N-methylacridone to its stable ground state that results in the emission of a photon of light. cardiff.ac.ukresearchgate.net The wavelength of the emitted light is characteristic of the N-methylacridone structure, with a maximum emission typically around 430 nm, which corresponds to blue light. ijcce.ac.irhbdsbio.comyacooscience.com The energy of the emitted photon is dependent on the energy gap between the excited and ground states of the acridone (B373769). google.com
Contribution of the N-Hydroxysuccinimide (NHS) Ester Moiety to Bioconjugation Activity
The N-hydroxysuccinimide (NHS) ester is a crucial functional group in the this compound molecule, primarily responsible for its ability to covalently label biomolecules. rsc.orgontosight.ai NHS esters are highly reactive towards primary amine groups (-NH2), which are readily available on proteins (at the N-terminus and on the side chain of lysine (B10760008) residues) and other biomolecules. thermofisher.com The reaction between the NHS ester and a primary amine occurs under mild alkaline conditions (typically pH 8.0-9.0) and results in the formation of a stable amide bond. thermofisher.comaatbio.com This reaction releases N-hydroxysuccinimide as a byproduct, which can be easily removed. thermofisher.com The efficiency and specificity of this reaction make NHS esters one of the most widely used reagents for bioconjugation. rsc.orgd-nb.infosigmaaldrich.com The ability to covalently attach the chemiluminescent acridinium core to a target molecule via the NHS ester is fundamental to the use of this compound as a reporter in immunoassays and other bioanalytical techniques. ontosight.aiaatbio.com
Influence of the N-Sulfopropyl (NSP) Group on Luminescence Characteristics and Reagent Stability
The N-sulfopropyl (NSP) group attached to the acridinium nitrogen plays a significant role in modulating the physicochemical properties of the this compound molecule, thereby influencing its performance as a chemiluminescent label. The primary contribution of the NSP group is the enhancement of the molecule's hydrophilicity and aqueous solubility. scbt.comscrvt.com This is a critical feature for a reagent intended for use in biological assays, which are typically conducted in aqueous buffers. Improved water solubility helps to prevent aggregation and non-specific binding of the label to surfaces, which can be a source of background signal and assay interference. rsc.org
Furthermore, the NSP group has been shown to contribute to the stability of the acridinium ester. google.com Studies have indicated that modifications to the N-alkyl group can impact the stability of the chemiluminescent signal. rsc.orgresearchgate.net While the precise mechanism is complex, the presence of the sulfopropyl group can influence the molecule's susceptibility to hydrolysis and other degradation pathways, ultimately leading to a more robust and reliable labeling reagent. rsc.org
Kinetic Profiles and Luminescence Efficiency of this compound Chemiluminescence
The chemiluminescence of this compound is characterized by a "flash" type kinetic profile, meaning that the light emission is rapid and intense, reaching its maximum intensity within a very short timeframe. hbdsbio.comyacooscience.com Typically, the peak emission is observed around 0.4 seconds after the initiation of the reaction, with a half-life of approximately 0.9 seconds. yacooscience.com This rapid light emission is advantageous for high-throughput automated immunoassays, as it allows for very short measurement times. hbdsbio.com
Below is an interactive data table summarizing the key kinetic and efficiency parameters of this compound chemiluminescence.
| Parameter | Value | Reference |
| Time to Peak Emission | ~0.4 seconds | hbdsbio.comyacooscience.com |
| Half-life of Emission | ~0.9 seconds | yacooscience.com |
| Emission Wavelength (λmax) | ~430 nm | hbdsbio.comyacooscience.com |
| Luminescence Type | Flash | hbdsbio.comyacooscience.com |
Conjugation Chemistry and Functionalization Strategies of Nsp Dmae Nhs
Covalent Attachment to Amine-Containing Biomolecules
The primary mechanism for conjugating NSP-DMAE-NHS to biomolecules involves the reaction of its NHS ester group with primary amine groups present on the target molecule. made-in-china.com This reaction forms a stable amide bond, covalently linking the acridinium (B8443388) label to the biomolecule. hawsmedicalco.com This method is widely used for labeling proteins, peptides, and nucleic acids. googleapis.com
Methodologies for Protein and Peptide Labeling
The labeling of proteins and peptides with this compound is a common application. made-in-china.com The NHS ester of this compound reacts efficiently with the primary amino groups found in the side chains of lysine (B10760008) residues and the N-terminus of proteins and peptides. justia.com This reaction is typically carried out in a buffer with a slightly alkaline pH, such as a phosphate (B84403) buffer at pH 8, to ensure the targeted amino groups are deprotonated and thus nucleophilic. googleapis.com
The process generally involves dissolving the protein or peptide in a suitable buffer and then adding a solution of this compound, often dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). googleapis.comyacooscience.com The reaction mixture is then incubated to allow for the conjugation to occur. google.com Following the reaction, the labeled protein or peptide is separated from unreacted this compound and other byproducts using techniques like size-exclusion chromatography. googleapis.comresearchgate.net
The degree of labeling, which is the number of this compound molecules attached to each protein or peptide molecule, can be controlled by adjusting the molar ratio of this compound to the biomolecule in the reaction mixture. google.com This is a critical parameter as excessive labeling can sometimes affect the biological activity of the protein or peptide.
Table 1: Key Parameters for Protein and Peptide Labeling with this compound
| Parameter | Typical Conditions | Rationale |
| pH | 7.4 - 9.0 | Facilitates deprotonation of primary amines for efficient reaction with the NHS ester. googleapis.comgoogle.com |
| Solvent for this compound | DMF or DMSO | Ensures solubility of the labeling reagent before addition to the aqueous reaction buffer. googleapis.comyacooscience.com |
| Reaction Temperature | 4°C to Room Temperature | Milder temperatures help maintain the stability of the protein or peptide during labeling. google.commaterwin.com |
| Incubation Time | 1 hour to overnight | Allows for sufficient time for the conjugation reaction to proceed to completion. googleapis.comyacooscience.com |
| Purification Method | Size-Exclusion Chromatography | Effectively separates the labeled biomolecule from smaller, unreacted labeling reagent molecules. googleapis.comresearchgate.net |
Protocols for Nucleic Acid (DNA and RNA) Labeling
This compound is also utilized for the labeling of nucleic acids, such as DNA and RNA. made-in-china.commade-in-china.com This is particularly useful for creating chemiluminescent probes for nucleic acid hybridization assays. yacooscience.com The labeling can be achieved by introducing amine functionalities into the nucleic acid structure, which can then react with the NHS ester of this compound. googleapis.comgoogle.com
One common method involves using amino-modified oligonucleotides, which have a primary amine group incorporated at one of the termini (5' or 3') or internally. googleapis.comgoogle.com These modified oligonucleotides can then be directly conjugated with this compound. A published method for labeling a DNA probe involves dissolving an NHS acridinium ester in DMSO and reacting it with the nucleic acid probe in a HEPES buffer at pH 8.0, with a molar ratio of 1:5 (nucleic acid to NHS acridinium ester) at 37°C for one hour. yacooscience.com Subsequent purification is performed using HPLC. yacooscience.com
An innovative approach involves labeling both the 5' and 3' ends of a nucleic acid probe with acridinium ester to enhance detection sensitivity. yacooscience.com It has been noted that acridinium ester derivatives can be directly labeled onto nucleic acid probes without the need for a catalyst, and this labeling does not significantly impact the luminescence quantum yield. yacooscience.com A key advantage of using acridinium ester-labeled probes is that the label on unhybridized single-stranded DNA can be selectively hydrolyzed under certain conditions, meaning only the label on the hybridized double-stranded DNA will produce a chemiluminescent signal. yacooscience.com This allows for hybridization monitoring without a separation step. yacooscience.com
Integration with Nanomaterials for Enhanced Bioconjugates
The functionalization of nanomaterials with this compound has emerged as a powerful strategy for developing highly sensitive diagnostic and analytical tools. nih.gov By combining the unique properties of nanomaterials with the chemiluminescent signaling of this compound, researchers can create enhanced bioconjugates for various applications. researchgate.net
Functionalization of Magnetic Nanoparticles (MNPs)
Magnetic nanoparticles (MNPs) are frequently used as solid supports in immunoassays and other bioanalytical methods due to their ease of separation using an external magnetic field. nih.govd-nb.info Functionalizing MNPs with biomolecules and then labeling them with this compound is a common strategy. nih.gov
The surface of MNPs can be modified to introduce functional groups like carboxyl or amino groups. For instance, MNPs can be coated with silica (B1680970) and then treated with reagents like 3-aminopropyltriethoxysilane (B1664141) (APTES) to introduce amino groups or with one-step carboxylation reagents. nih.gov These functionalized MNPs can then be coupled to antigens or antibodies. nih.gov Subsequently, an antibody or other biomolecule labeled with this compound can be used for detection in a chemiluminescence immunoassay (CLIA). nih.gov This approach has been successfully used to develop sensitive assays for various analytes, including aflatoxin B1 and chloramphenicol (B1208). nih.gov In one study, gold-coated magnetic nanospheres were modified with carboxyl and amino groups and then conjugated with a target molecule. An anti-target antibody labeled with this compound was then used as a tracer for detection.
Surface Modification of Gold Nanoparticles and Hybrids
Gold nanoparticles (AuNPs) and hybrid nanoparticles, such as gold-coated magnetic nanoparticles (Au-MNPs), are also employed as platforms for creating this compound-based bioconjugates. nih.gov The surface of AuNPs can be readily modified with biomolecules through various chemical linkages. d-nb.info
In one application, Au-MNPs were modified with carboxyl and amino groups using 11-mercaptoundecanoic acid (MUA) and cysteamine, respectively. These functionalized nanoparticles were then used to immobilize an antigen. An antibody labeled with this compound was then used for detection in a direct competitive chemiluminescence immunoassay. Another strategy involved coating AuMNPs with BSA and then attaching amino-modified wild-type p53 genes. nih.gov These functionalized MNPs were then hybridized with ssDNA labeled with this compound for gene detection. nih.gov
Optimization of Conjugation Efficiency and Bioconjugate Stability
Optimizing the efficiency of the conjugation reaction and ensuring the stability of the resulting bioconjugate are crucial for reliable performance in any application. made-in-china.comgoogle.com Several factors can influence these aspects.
The hydrophilicity of this compound, due to its N-sulfopropyl group, contributes to its good water solubility and makes it compatible with biological molecules like antibodies and nucleic acids in aqueous environments. made-in-china.com This property can lead to more stable conjugates compared to less hydrophilic labeling reagents. google.com In fact, this compound was found to generate a significantly higher chemiluminescent quantum yield compared to its analogue with a simple alkyl substitution. google.com The stability of the bioconjugate is also influenced by the storage conditions. For instance, storing this compound labeled antibodies in appropriate buffers can help maintain their immunoreactivity. justia.com
The choice of spacer arms in the labeling reagent can also impact both conjugation efficiency and the properties of the final bioconjugate. google.com The use of hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), in acridinium ester derivatives has been shown to reduce nonspecific binding of the conjugate in immunoassays. google.com
Table 2: Comparison of Acridinium Ester Labels
| Acridinium Ester Type | Key Feature | Advantage | Reference |
| DMAE-NHS | Simple alkyl substitution | Standard chemiluminescent label | google.com |
| This compound | N-sulfopropyl group | Increased hydrophilicity and higher quantum yield | google.com |
| NSP-DMAE-HEG-NHS | Hexa(ethylene)glycol spacer | Reduced nonspecific binding | google.com |
Parameters Affecting Labeling Yield and Specificity
The successful conjugation of this compound to a target biomolecule, achieving both a high yield and high specificity, is contingent upon several critical reaction conditions. The small molecular weight of this compound is advantageous as it generally has minimal impact on the conformation and reactivity of the labeled antibody or protein, thus preserving its biological function. yacooscience.com However, optimizing the labeling process requires careful control over the reaction environment.
Key parameters that influence the outcome of the conjugation include:
pH: The reaction between the NHS ester of this compound and a primary amine is highly pH-dependent. The target amino groups must be in a deprotonated state to be sufficiently nucleophilic. Therefore, the reaction is typically carried out in a buffer with a slightly alkaline pH. The optimal pH for the protein solution is recommended to be 8.5 ± 0.5. aatbio.com If the pH is below 8.0, it should be adjusted into the 8.0-9.0 range to ensure efficient conjugation. aatbio.com
Protein Concentration: The concentration of the target protein in the reaction mixture directly affects the labeling efficiency. For optimal results, a protein concentration range of 2-10 mg/mL is recommended. aatbio.com The conjugation efficiency can be significantly diminished if the protein concentration falls below 2 mg/mL. aatbio.com
Molar Ratio of Reactants: The ratio of this compound to the target biomolecule is a crucial factor that must be optimized for each specific protein. aatbio.com An insufficient amount of the labeling reagent will result in a low degree of labeling and reduced signal, while an excessive amount can lead to over-labeling. Over-labeling may detrimentally affect the protein's binding affinity or other biological functions. aatbio.com A starting molar ratio of 10:1 (this compound to protein) is often used as a starting point for optimization. aatbio.com
Table 1: Key Parameters for this compound Labeling
| Parameter | Recommended Condition | Rationale | Source |
|---|---|---|---|
| pH | 8.0 - 9.0 (Optimal: 8.5 ± 0.5) | Ensures primary amines on the target molecule are deprotonated and nucleophilic for efficient reaction with the NHS ester. | aatbio.com |
| Protein Concentration | 2 - 10 mg/mL | A sufficiently high concentration is needed to drive the reaction forward and maximize labeling efficiency. | aatbio.com |
| Molar Ratio (Dye/Protein) | Starting point of 10:1, requires optimization | Balances labeling efficiency with the preservation of the protein's biological activity. Over-labeling can impair function. | aatbio.com |
Strategies for Mitigating Interference from Common Buffer Components and Stabilizers
The labeling reaction can be significantly inhibited by the presence of extraneous nucleophiles or stabilizing proteins in the reaction buffer, which can compete with the target molecule for reaction with the this compound.
Common interfering substances include:
Amine-containing Buffers: Buffers such as Tris and glycine (B1666218) contain primary amines that will react with the NHS ester, quenching the labeling reaction. aatbio.com
Ammonium (B1175870) Salts: Salts like ammonium sulfate (B86663) and ammonium acetate, often used in protein precipitation, introduce ammonia (B1221849) which contains a primary amine. aatbio.com
Protein Stabilizers: Proteins like bovine serum albumin (BSA) or gelatin are often added to stabilize antibody preparations. aatbio.com These proteins contain their own primary amines and will be labeled alongside the target protein, reducing the specificity of the reaction. aatbio.com
Preservatives: Preservatives like sodium azide (B81097) and thimerosal (B151700) may also interfere with the conjugation process. aatbio.com
The primary strategy to overcome this interference is to remove these components from the protein solution before initiating the labeling reaction. This is typically achieved through purification methods such as dialysis against an appropriate amine-free buffer (e.g., 1X Phosphate Buffered Saline, PBS, pH 7.2-7.4) or by using a spin column. aatbio.com Additionally, in some applications, the use of polyethylene glycol in the buffer has been noted to help limit matrix interference. researchgate.net
Table 2: Interfering Substances and Mitigation Strategies
| Interfering Component | Type of Interference | Mitigation Strategy | Source |
|---|---|---|---|
| Tris, Glycine | Contain primary amines that compete for reaction with NHS ester. | Dialysis or spin column purification against an amine-free buffer (e.g., PBS). | aatbio.com |
| Ammonium Salts | Source of competing primary amines. | Dialysis or spin column purification. | aatbio.com |
| BSA, Gelatin | Stabilizing proteins that contain reactive amines, leading to non-specific labeling. | Use of purification methods to remove them before labeling. | aatbio.com |
| Sodium Azide, Thimerosal | Preservatives that can interfere with the conjugation reaction. | Removal via dialysis or spin column. | aatbio.com |
Rational Design and Synthesis of Novel this compound Derivatives with Modified Linkers
While this compound is an effective chemiluminescent label, its structure can be rationally modified to create derivatives with enhanced properties. cardiff.ac.ukgoogle.com The goals of such modifications include improving aqueous solubility, increasing chemiluminescent quantum yield, altering the emission wavelength, and enhancing the stability of the resulting conjugate. cardiff.ac.ukmaterwin.com
One major strategy involves the introduction of hydrophilic linkers. The N-sulfopropyl (NSP) group on the acridinium ring already enhances water solubility compared to earlier-generation labels. materwin.com However, further improvements have been achieved by inserting hydrophilic spacers between the phenyl ring and the reactive NHS ester.
HEG Linker: A derivative known as NSP-DMAE-HEG-NHS incorporates a hydrophilic hexa(ethylene)glycol (HEG) linker. google.commaterwin.com This modification increases the hydrophilicity of the molecule, which can lead to reduced non-specific binding of the labeled conjugate in immunoassays and improved stability. google.commaterwin.com Studies have shown that conjugates made with NSP-DMAE-HEG-NHS are significantly more stable than those made with certain other modified acridinium esters. materwin.com
HD Linker: Another example is the synthesis of NSP-DMAE-HD , where this compound is reacted with 1,6-hexanediamine (B7767898) (HD). google.com This approach also aims to create derivatives with modified properties for specific assay requirements. google.com
A second strategy focuses on substitutions to the core acridinium and phenyl rings to modulate the chemiluminescent properties.
Acridinium Ring Substitution: Introducing electron-donating groups, such as methoxy (B1213986) (-OCH3) groups, at various positions on the acridinium ring can significantly enhance light output and shift the emission wavelength. cardiff.ac.ukmaterwin.com For instance, derivatives with methoxy groups at the C-2 and C-7 positions show increased light emission compared to the parent NSP-DMAE structure. materwin.com
Phenoxy Ring Substitution: Modifying the phenoxy leaving group, for example by adding methyl groups, can also influence the compound's characteristics. cardiff.ac.uk
These rational design approaches allow for the fine-tuning of the chemiluminescent label to meet the specific demands of modern high-sensitivity diagnostic assays. cardiff.ac.uk
Table 3: Examples of this compound Derivatives
| Derivative Name | Modification | Rationale / Improved Property | Source |
|---|---|---|---|
| NSP-DMAE-HEG-NHS | A hexa(ethylene)glycol (HEG) linker is inserted between the phenyl ring and the NHS ester. | Increases hydrophilicity, reduces non-specific binding, and improves conjugate stability. | google.commaterwin.com |
| NSP-DMAE-HD | Reacted with 1,6-hexanediamine (HD). | Creates a derivative with a modified linker for use as a tracer in immunoassays. | google.com |
| 2,7-dimethoxy NSP-DMAE | Methoxy groups added to the C-2 and C-7 positions of the acridinium ring. | Enhances light output (quantum yield) and shifts emission wavelength. | cardiff.ac.ukmaterwin.com |
| 2,7-dibromo NSP-DMAE | Bromo groups added to the C-2 and C-7 positions of the acridinium ring. | Alters electronic properties to shift the emission spectrum for potential use in multi-analyte assays. | cardiff.ac.uk |
Advanced Methodologies and Assay Development Utilizing Nsp Dmae Nhs
Principles and Configurations of Chemiluminescence Immunoassay (CLIA)
Chemiluminescence Immunoassay (CLIA) is a powerful analytical technique that combines the specificity of immunoreactions with the high sensitivity of chemiluminescent detection. sigmaaldrich.com The core principle involves a chemical reaction that produces light emission, and the intensity of this light is directly proportional to the concentration of the analyte being measured. yacooscience.com NSP-DMAE-NHS is a key reagent in modern CLIA, valued for its high quantum yield, rapid "flash" kinetics, and favorable signal-to-noise ratio. sigmaaldrich.commdpi.com
The luminescence mechanism of this compound is a direct, non-enzymatic process. In an alkaline environment and in the presence of an oxidizing agent like hydrogen peroxide, the acridinium (B8443388) ester molecule is attacked, leading to the formation of an unstable dioxetanone intermediate. sigmaaldrich.com This intermediate decomposes, releasing energy in the form of photons as it transitions to an electronically excited N-methylacridone, which then returns to its ground state. sigmaaldrich.com A key advantage of this system is its simplicity; it does not require catalysts or enhancers, which helps to reduce background noise and minimize interference. sigmaaldrich.commdpi.com The light emission is intense and rapid, with the maximum intensity reached within seconds, a characteristic that is ideal for automated, high-throughput platforms. yacooscience.com
The N-hydroxysuccinimide (NHS) ester group on the this compound molecule allows for its efficient and stable covalent labeling of proteins, antibodies, and nucleic acids through reactions with primary amino groups. invitron.commaterwin.com The addition of the N-sulfopropyl (NSP) group enhances the hydrophilicity of the molecule, which improves its solubility in aqueous buffers and can reduce non-specific binding, further improving assay performance. medchemexpress.com These properties make this compound a preferred label in various CLIA configurations, particularly in automated immunochemistry analyzers like the Siemens ADVIA Centaur systems. medchemexpress.combioscience.co.ukresearchgate.net
Development of Competitive Immunoassays
Competitive immunoassays are a fundamental format in CLIA, particularly for the detection of small molecules (haptens) that cannot be simultaneously bound by two antibodies. In this configuration, a known amount of labeled antigen (tracer) competes with the unlabeled antigen from a sample for a limited number of binding sites on a specific antibody. The resulting chemiluminescent signal is inversely proportional to the concentration of the analyte in the sample.
This compound has been successfully employed as the chemiluminescent label in numerous competitive immunoassays. For instance, a competitive CLIA was developed for the detection of the TP53 fusion protein using reagent strips. In this assay, anti-TP53 antibodies were labeled with this compound. nih.govresearchgate.net The assay demonstrated exceptional sensitivity with a limit of detection (LOD) of 0.0008 ng/mL and a broad linear range. nih.govresearchgate.net
Another notable application is in the detection of chloramphenicol (B1208) (CAP) in milk. In one study, anti-CAP antibodies were immobilized on gold magnetic nanoparticles, and this compound was used as the luminescence reagent in a competitive format. This method proved to be significantly more sensitive than traditional methods like ELISA and even surpassed assays using luminol (B1675438), achieving an LOD of 0.008 ng/mL. science.gov The high efficiency and signal amplification provided by this compound were critical to this enhanced sensitivity. nih.gov
The development of these assays often involves the use of magnetic nanoparticles as a solid phase, which facilitates easy separation and washing steps, making the assays faster and more amenable to automation. science.gov
Table 1: Performance of this compound in Competitive Immunoassays
| Analyte | Assay Format | Matrix | Limit of Detection (LOD) | Linear Range | IC50 | Reference |
|---|---|---|---|---|---|---|
| TP53 Fusion Protein | Reagent Strip CLIA | Buffer | 0.0008 ng/mL (0.013 pM) | 0.0008 ng/mL - 1 µg/mL | Not Reported | nih.govresearchgate.net |
| Chloramphenicol (CAP) | Gold Magnetic Nanoparticle CLIA | Milk | 0.008 ng/mL | Not explicitly stated, wider than luminol-based assay | Not Reported | science.gov |
Design of Direct Immunoassays
Direct immunoassays, often in a "sandwich" format, are typically used for the detection of larger analytes with multiple epitopes, such as proteins and viral antigens. In this setup, a capture antibody is immobilized on a solid phase, which binds the analyte from the sample. A second, detection antibody, labeled with this compound, then binds to a different epitope on the captured analyte. The chemiluminescent signal is directly proportional to the amount of analyte present.
The high specific activity and minimal impact on antibody function make this compound an excellent choice for direct immunoassays. nih.gov A prime example is the development of a highly sensitive CLIA for the detection of the SARS-CoV-2 nucleocapsid (N) protein in human serum. In this assay, paramagnetic microparticles were coated with a capture antibody, and a detection antibody was conjugated with this compound. This direct sandwich CLIA demonstrated the ability to detect the N protein at very low concentrations, aiding in the early diagnosis of COVID-19. science.gov
Similarly, a direct competitive CLIA for chloramphenicol was developed where the anti-CAP antibody itself was labeled with this compound to act as a tracer. researchgate.net This assay, utilizing gold-coated magnetic nanospheres, achieved very low limits of detection (0.001 ng/mL and 0.006 ng/mL for two different configurations) and IC50 values of 0.044 ng/mL and 0.072 ng/mL, respectively, showcasing the sensitivity enhancement provided by the this compound label over traditional enzyme labels. researchgate.netnih.gov
Nucleic Acid Detection Platforms and Assays
The application of this compound extends beyond immunoassays into the realm of nucleic acid detection. Its ability to be directly and stably conjugated to DNA or RNA probes without significantly affecting their hybridization properties has enabled the development of highly sensitive diagnostic tools for genetic analysis and pathogen detection. medchemexpress.com
Chemiluminescence DNA Hybridization Assays
In chemiluminescence DNA hybridization assays, a nucleic acid probe labeled with this compound is used to detect a specific target DNA or RNA sequence. Upon hybridization of the probe to the target sequence, the sample is processed to trigger the chemiluminescent reaction. A unique advantage of acridinium ester labels like this compound is that the ester bond is more stable in the hybridized double-stranded DNA compared to the unhybridized single-stranded probe. This differential stability allows for selective destruction of the label on unhybridized probes under specific conditions, reducing background signal and eliminating the need for separation steps. medchemexpress.com
A novel competitive chemiluminescence DNA assay for the detection of the p53 tumor suppressor gene illustrates this principle. In this assay, a single-stranded DNA (ssDNA) probe complementary to the wild-type p53 gene was labeled with this compound. This labeled probe competed with the sample's p53 DNA for binding to complementary sequences immobilized on functionalized magnetic nanoparticles. materwin.com This method achieved an ultrasensitive detection limit of 0.001 ng/mL (0.16 pM). science.gov
Methodologies have also been developed to increase sensitivity by labeling both the 5' and 3' ends of a DNA probe with this compound, further amplifying the chemiluminescent signal upon hybridization. medchemexpress.com
Applications in Molecular Probing and Gene Diagnostics
The high sensitivity of this compound-based detection makes it invaluable for molecular probing and gene diagnostics, where the target nucleic acid may be present in very low quantities. These assays are crucial for the early diagnosis of genetic diseases, cancer, and infectious diseases. medchemexpress.com
The detection of the p53 tumor suppressor gene is a significant application in cancer diagnostics. Mutations in this gene are linked to a large percentage of human cancers. nih.gov The development of a rapid and ultrasensitive chemiluminescent assay for p53, as described previously, provides a powerful tool for early cancer diagnosis and monitoring. materwin.comscience.gov
Furthermore, the analysis of specific DNA sequences from viruses is critical for controlling epidemics. medchemexpress.com The principles of this compound-based nucleic acid hybridization can be applied to create diagnostic tests for a wide range of viral pathogens. The use of magnetic nanoparticles in these assays facilitates the capture and separation of target nucleic acids, even from complex samples like whole blood, streamlining the diagnostic process. made-in-china.com
Table 2: this compound in Nucleic Acid Detection
| Target | Assay Type | Platform | Limit of Detection (LOD) | Linear Range | Reference |
|---|---|---|---|---|---|
| p53 Tumor Suppressor Gene | Competitive CL DNA Assay | Fe3O4@SiO2@Au-Functionalized Magnetic Nanoparticles | 0.001 ng/mL (0.16 pM) | 0.001 ng/mL - 6.6 µg/mL | materwin.comscience.gov |
High-Throughput Screening and Biochip Integration
The properties of this compound, particularly its high sensitivity, rapid light emission, and suitability for automation, make it an excellent candidate for high-throughput screening (HTS) and integration into biochip platforms. HTS methodologies are essential in drug discovery and toxicology for rapidly testing large numbers of compounds. nih.gov
This compound-based assays are amenable to microplate formats, which are the standard for HTS. yacooscience.com The fast "flash" kinetics of the chemiluminescent reaction allows for rapid measurement in luminometers, enabling the screening of thousands of samples in a short period. yacooscience.com Its use in automated immunoassay systems, such as the Siemens ADVIA Centaur, is a testament to its robustness and reliability in a high-throughput setting. medchemexpress.combioscience.co.uk These automated platforms perform all assay steps, from sample handling to signal detection, minimizing manual intervention and ensuring reproducibility. nih.gov
In the context of biochips, this compound can be used to label probes that are arrayed at high density on a chip surface. This allows for the simultaneous detection of multiple analytes from a single small sample, a field known as multiplexing. The high signal output of this compound is advantageous in miniaturized formats where the amount of captured analyte is small. science.gov The integration of this compound-based detection with microfluidic devices and lab-on-a-chip technologies holds the potential for creating portable, fully automated systems for point-of-care diagnostics and environmental monitoring. nih.govmade-in-china.com
Advanced Instrumentation and Measurement Systems for this compound Chemiluminescence
The high quantum efficiency and rapid light emission kinetics of this compound necessitate sophisticated instrumentation to accurately capture and quantify the chemiluminescent signal. The detection of the transient light flash, which occurs within seconds of triggering the reaction, is paramount for the sensitivity and reliability of assays employing this label. google.com Measurement systems are typically built around high-sensitivity photodetectors capable of registering low light levels with high precision. These systems range from custom-built laboratory apparatuses to fully automated, high-throughput commercial analyzers designed for clinical diagnostics. nih.gov The light emitted from the this compound reaction has a wavelength maximum in the range of 430 to 480 nm, a spectral region well-suited for the high-efficiency photomultiplier tubes commonly used in these instruments. researchgate.netscrvt.com
Integration with Photomultiplier Tube (PMT) and Photon Counting Units
The fundamental components for detecting this compound chemiluminescence are a photomultiplier tube (PMT) coupled with a photon counting unit. A PMT is a highly sensitive vacuum tube that detects photons and amplifies the resulting electronic signal, making it ideal for the low-level light emission characteristic of chemiluminescence immunoassays. This setup is often housed within a light-tight dark box to block all external light sources. researchgate.netresearchgate.net
In several research applications, "homemade" or custom-built luminescent measurement systems have been developed to leverage the properties of this compound. nih.govmatec-conferences.org These systems typically consist of:
A dark box to provide a light-proof environment. researchgate.net
A reaction tube or cuvette holder, often positioned directly in front of the PMT window. researchgate.net
A peristaltic pump for the precise and automated injection of trigger solutions (e.g., nitric acid with hydrogen peroxide, followed by sodium hydroxide) into the reaction tube to initiate the chemiluminescent reaction. researchgate.netresearchgate.net
A Photomultiplier Tube (PMT) that detects the emitted photons. nih.govscrvt.com
A photon counting unit that quantifies the electrical signal from the PMT. nih.govresearchgate.net
A computer interface to record and process the data in real-time. researchgate.net
Research on the detection of chloramphenicol (CAP) utilized such a custom-built system. nih.gov In this direct competitive chemiluminescence immunoassay (CLIA), an anti-CAP antibody was labeled with this compound to act as a tracer. The study highlighted the superior sensitivity of this compound compared to traditional labels like luminol. nih.govmatec-conferences.org The high efficiency of the this compound label, combined with the sensitive detection by the PMT and photon counting unit, contributed to significantly lower limits of detection. nih.gov
Table 1: Performance of this compound in PMT-Based Competitive Immunoassays
This table summarizes the findings from competitive immunoassays for the detection of small molecules using this compound as a label and a PMT-based measurement system.
| Analyte | Assay Format | IC₅₀ (50% Inhibition Concentration) | Limit of Detection (LOD) | Source |
| Chloramphenicol (CAP) | Direct Competitive CLIA (CAP base conjugate) | 0.044 ng/mL | 0.001 ng/mL | nih.gov |
| Chloramphenicol (CAP) | Direct Competitive CLIA (CAP succinate (B1194679) conjugate) | 0.072 ng/mL | 0.006 ng/mL | nih.gov |
| Chloramphenicol (CAP) | Competitive CLIA | 0.03 ng/mL | 0.008 ng/ml | matec-conferences.org |
| Aflatoxin B1 (AFB1) | Competitive CLIA (MNPs-AFB1) | 0.51 ng/mL | ~0.001 ng/mL | |
| Aflatoxin B1 (AFB1) | Competitive CLIA (MNPs-BSA-AFB1) | 0.72 ng/mL | ~0.001 ng/mL |
Application in Automated Immunochemistry Analyzers
This compound and other structurally related acridinium esters are cornerstone reagents in many commercial, fully automated immunochemistry analyzers. medchemexpress.cominvivochem.comchemscene.com These high-throughput systems are designed for clinical diagnostic laboratories, offering rapid, reliable, and continuous testing for a wide range of analytes. siemens-healthineers.comsiemens-healthineers.com The integration of acridinium ester chemiluminescence, including this compound, allows these platforms to perform a broad menu of immunoassays with exceptional sensitivity and specificity. siemens-healthineers.commaterwin.com
Prominent examples of such analyzers include:
Siemens Healthineers ADVIA Centaur® Family: The ADVIA Centaur systems (including the CP, XP, and XPT models) are widely used automated analyzers that employ advanced acridinium ester technology. siemens-healthineers.comsiemens-healthineers.commaterwin.com These instruments use magnetic microparticle separation and feature ready-to-use reagents, disposable tips to prevent carryover, and automated processing to deliver high throughput, with the XPT model capable of up to 240 tests per hour. siemens-healthineers.comsiemens-healthineers.comameco.az The hydrolytic stability and high quantum yield of labels like this compound are critical to the performance and reliability of these platforms. google.commaterwin.com
Maccura i 1000: This automatic chemiluminescence immunoassay system also utilizes magnetic microparticle-based acridinium ester direct chemiluminescence technology. maccura.com It is designed for medium and small hospitals, providing a throughput of up to 180 tests per hour and a time to the first result of 14 minutes. maccura.com
Wantai Wan600: This fully automated system is engineered for large hospitals and also uses magnetic particle acridinium ester technology. ystwt.cn It boasts a high, consistent throughput of 600 tests per hour and can be integrated into laboratory automation pipelines. ystwt.cn
iFlash 3000: This fully automatic chemiluminometer is another instrument mentioned in research for detecting chemiluminescence from acridinium ester-based assays. google.com
These automated systems handle all steps of the immunoassay, from sample and reagent dispensing to magnetic separation, washing, trigger solution injection, signal measurement, and result calculation, ensuring minimal operator intervention and high precision. siemens-healthineers.commaccura.com
Table 2: Comparison of Automated Analyzers Utilizing Acridinium Ester (AE) Technology
This table compares the features of various automated immunochemistry analyzers that are compatible with this compound and other acridinium ester-based assays.
| Analyzer | Manufacturer | Throughput (Tests/Hour) | Technology | Key Features | Source |
| ADVIA Centaur XPT | Siemens Healthineers | Up to 240 | Acridinium Ester (AE) on Magnetic Particles | Continuous loading, STAT port, disposable tips, >70 assays | siemens-healthineers.comameco.az |
| ADVIA Centaur CP | Siemens Healthineers | Up to 180 | Acridinium Ester (AE) on Magnetic Particles | Benchtop system, STAT samples, automated dilutions/reruns | siemens-healthineers.com |
| i 1000 | Maccura | Up to 180 | Acridinium Ester (AE) on Magnetic Particles | Time to first result: 14 mins, 30 refrigerated reagent positions | maccura.com |
| Wan600 | Wantai BioPharm | Up to 600 | Acridinium Ester (AE) on Magnetic Particles | High throughput, pipeline integration, automatic liquid preparation | ystwt.cn |
| iFlash 3000 | - | - | Acridinium Ester (AE) | Fully automatic chemiluminometer | google.com |
Applications of Nsp Dmae Nhs in Biomolecular Research
Protein and Peptide Modification and Functionalization
The NHS ester functional group of NSP-DMAE-NHS enables its primary application in the modification and functionalization of proteins and peptides. This reaction involves the NHS ester group covalently binding to primary amine groups found in biomolecules, such as the N-terminal α-amino group or the ε-amino group of lysine (B10760008) residues. researchgate.netmdpi.com This process, known as amidation or acylation, results in a stable amide bond, effectively tethering the acridinium (B8443388) ester label to the target molecule. mdpi.com The reaction conditions, particularly pH, can be adjusted to influence the target site; lower pH favors modification of N-terminal amines, while higher pH values lead to preferential reaction with lysine residues. researchgate.net
Covalent modification with this compound can be used to strategically alter the physicochemical properties of proteins. The introduction of the label can influence a protein's stability and surface characteristics. For instance, enzymatic hydrolysis, a process that breaks down proteins, can reduce particle size and molecular weight while increasing the random coil content in a protein's structure. nih.gov While not a direct modification by this compound, this illustrates how structural changes impact physicochemical properties. The covalent attachment of molecules like this compound can similarly modify a protein's conformation and associated properties. yacooscience.com The small molecular weight of this compound is advantageous as it has a minimal impact on the conformation of the conjugated antibody, ensuring its reactivity is preserved. yacooscience.com
A key feature of the this compound molecule is its engineered design for improved aqueous solubility. The inclusion of an N-sulfopropyl (NSP) group on the acridinium ring significantly enhances the hydrophilicity of the label. scrvt.comgoogle.com When conjugated to a target biomolecule, this property is conferred upon the resulting complex, improving its solubility in aqueous environments, which is critical for many biological assays. This enhanced solubility and the general biocompatibility of the resulting conjugates are particularly important for applications in drug delivery and in vitro diagnostics. Furthermore, marine-derived collagen cross-linked with EDC/NHS has shown high cell viability and proliferation, indicating good biocompatibility for tissue engineering applications. researchgate.net
Advanced Biomolecular Labeling for Imaging and Tracking Studies
This compound is a prominent reagent for labeling biomolecules such as proteins, peptides, and nucleic acids for detection and tracking. aatbio.combiomol.commade-in-china.com As a non-steady-state luminescent reagent, its fluorescence is generated during a chemical reaction. made-in-china.commade-in-china.com In an alkaline environment and in the presence of hydrogen peroxide, the acridinium ester undergoes oxidation, forming an unstable intermediate that decomposes and releases a photon of light, typically in the blue to green-blue range (430-480 nm). dalochem.commade-in-china.commade-in-china.comyacooscience.com This flash chemiluminescence is highly efficient and intense, with a short half-life, making it ideal for sensitive detection. yacooscience.com
As a fluorescent probe, this compound is utilized for fluorescence microscopy and cell imaging. hawsmedicalco.commade-in-china.commade-in-china.com By labeling specific proteins or organelles, researchers can visualize cellular structures and gain insights into their function. made-in-china.commade-in-china.com This labeling allows for the visual analysis of proteins in experiments like gel electrophoresis and Western blotting. made-in-china.commade-in-china.com Amine-reactive fluorescent dye esters, in general, are being used for non-specific staining of cellular and tissue architectures, revealing nanoscale features when combined with expansion microscopy (ExM). biorxiv.org This technique can be used to map cellular compartments, providing a level of detail comparable to electron microscopy. biorxiv.org Another advanced technique, fluorescence microscopy shadow imaging, uses fluorescent dyes to label the extracellular space, creating a negative contrast to visualize unlabeled cellular structures in living tissue. frontiersin.org
This compound serves as a molecular probe to investigate the interactions and structures of biomolecules. made-in-china.commade-in-china.com It can be used to label molecules like DNA, RNA, and proteins, enabling the tracking and monitoring of their activities. made-in-china.commade-in-china.com By labeling specific proteins, researchers can study their localization, distribution, and interactions with other proteins within a cell. vacutaineradditives.com Acridinium ester derivatives are particularly well-suited for creating chemiluminescent DNA probes. yacooscience.com A key advantage is that the label on an unhybridized single-stranded DNA probe can be hydrolytically destroyed, meaning only the probe that has hybridized to its target will produce a signal, allowing for monitoring without a separation step. yacooscience.com
Diagnostic and Analytical Applications in Clinical and Environmental Monitoring
The high sensitivity and signal-to-noise ratio of this compound make it a valuable tool in clinical diagnostics and environmental analysis. maxchemtech.comyacooscience.comvacutaineradditives.com Its chemiluminescence system is simple, not requiring a catalyst or enhancer, which reduces background luminescence and interference. vacutaineradditives.comyacooscience.com This leads to improved detection sensitivity. vacutaineradditives.comyacooscience.com
The compound is widely used in chemiluminescence immunoassay (CLIA) technology for the detection of various antigens, antibodies, and other biomolecules. yacooscience.com It is notably used in automated immunochemical analyzers, such as the ADVIA Centaur systems from Siemens Healthcare Diagnostics, for the sensitive diagnosis of numerous diseases. medchemexpress.com
A specific application is in the development of ultrasensitive tests, such as a competitive chemiluminescent assay for the TP53 fusion protein, a key biomarker in cancer diagnosis. researchgate.netnih.gov In one study, using this compound as the luminescence reagent on immunochromatographic strips resulted in a highly sensitive detection method. researchgate.netnih.gov This method demonstrated the ability to detect the TP53 antigen at very low concentrations, showcasing the reagent's power in early disease diagnosis. nih.gov The compound is also applied in environmental monitoring, though specific examples are less detailed in the provided context. yacooscience.comvacutaineradditives.com
| Application Area | Research Finding | Limit of Detection (LOD) | Source(s) |
| Protein Labeling | Conjugation of this compound to Bovine Serum Albumin (BSA). | Approx. 4 labels per protein molecule. | google.com |
| Clinical Diagnostics | Competitive chemiluminescent assay for TP53 fusion protein. | 0.0008 ng/mL (0.013 pM) | nih.gov |
| Immunoassay | Chemiluminescent immunoassay for Aflatoxin B1 (AFB1). | 0.001 ng/mL | researchgate.net |
Ultrasensitive Detection of Disease Biomarkers (e.g., TP53 Fusion Protein, p53 Tumor Suppressor Gene)
The compound 2',6'-dimethylcarbonylphenyl-10-sulfopropylacridinium-9-carboxylate 4'-NHS ester (this compound) is a highly efficient chemiluminescent reagent integral to the development of ultrasensitive detection methods for critical disease biomarkers. nih.gov Its superior properties, such as high quantum yield, intense light emission, and the ability to covalently bind to biomolecules without significantly altering their biochemical activity, make it an ideal label in immunoassays and nucleic acid assays. researchgate.netyacooscience.com
Research has demonstrated the successful application of this compound in detecting the TP53 fusion protein and the p53 tumor suppressor gene, both of which are significant in the early diagnosis of cancer. nih.govresearchgate.netnih.gov For instance, a novel competitive chemiluminescent assay using reagent strips was developed for the quantitative determination of TP53 fusion proteins. nih.govresearchgate.net In this method, an anti-TP53 antibody was labeled with this compound. researchgate.net This assay proved to be ultrasensitive, with a very low limit of detection and a broad linear response range. researchgate.netnih.govresearchgate.net
Similarly, an ultrasensitive chemiluminescence (CL) DNA assay was developed for the detection of the p53 tumor suppressor gene. nih.gov This assay utilized Fe3O4@SiO2@Au-functionalized magnetic nanoparticles (Au-MNPs) and immobilized this compound on the complementary single-stranded DNA (ssDNA) to enhance detection sensitivity. nih.govd-nb.info The competitive reaction format, measured by a specialized luminescent system, showed exceptional sensitivity and a wide linear range. nih.gov This method offers a rapid, low-cost, and highly sensitive strategy for early cancer diagnosis and monitoring. nih.gov
Compared to traditional luminescent probes like luminol (B1675438), this compound provides significantly higher efficiency and signal amplification, which is crucial for detecting the low concentrations of biomarkers present in the early stages of disease. researchgate.netresearchgate.netresearchgate.net The flash-type luminescence of the this compound system, with a high emission intensity reached within a second, contributes to a high signal-to-noise ratio and improved sensitivity. yacooscience.com
Table 1: Performance of this compound-Based Assays for Cancer Biomarkers
| Biomarker | Assay Type | Limit of Detection (LOD) | Linear Range | Reference |
| TP53 Fusion Protein | Competitive chemiluminescent assay on reagent strips | 0.0008 ng/mL (0.013 pM) | 0.0008 ng/mL to 1 µg/mL | researchgate.netnih.govresearchgate.net |
| p53 Tumor Suppressor Gene | Competitive chemiluminescence DNA assay with Au-MNPs | 0.001 ng/mL (0.16 pM) | 0.001 ng/mL to 6.6 µg/mL | nih.gov |
Detection of Environmental Contaminants and Food Safety Analytes (e.g., Chloramphenicol (B1208), Rubella Virus)
The utility of this compound extends to environmental monitoring and food safety, where it is employed in the rapid and sensitive detection of contaminants. yacooscience.com Its high efficiency as a luminescent label is particularly valuable for identifying trace amounts of hazardous substances in complex matrices. researchgate.net
A significant application is the detection of chloramphenicol (CAP), a broad-spectrum antibiotic banned for use in food-producing animals due to its severe side effects in humans. matec-conferences.org Direct competitive chemiluminescence immunoassays (CLIA) based on gold-coated magnetic nanospheres (Au-MNPs) have been developed for the rapid analysis of CAP in milk. nih.gov In these assays, anti-CAP antibodies are labeled with this compound, which serves as a highly sensitive tracer. nih.gov When compared to methods using luminol as the chemiluminescent agent, the this compound-based assay demonstrated significantly higher sensitivity and a wider linear range. matec-conferences.orgmatec-conferences.org The limit of detection for CAP using the this compound method was found to be as low as 0.001 ng/mL, far surpassing traditional enzyme-linked immunosorbent assays (ELISA). nih.gov
In the field of virology, this compound has been identified as a superior reagent for labeling viral antigens in diagnostic assays. google.com Research involving the detection of antibodies to the Rubella virus highlighted the advantages of using this compound. google.comgoogleapis.com When used to label the rubella virus antigen, it resulted in a preparation that could specifically bind to a wide range of rubella IgG levels, producing specific relative light unit (RLU) values that were clearly distinguishable from background noise. google.com This demonstrates its effectiveness in creating sensitive and specific tracers for viral diagnostics. google.com While some detection methods for Rubella virus involve real-time RT-PCR targeting the non-structural protein (NSP) coding region, the use of this compound in immunoassays provides a different, highly sensitive approach. plos.orgnih.gov
Table 2: Comparison of Chemiluminescent Methods for Chloramphenicol (CAP) Detection
| Luminescence Reagent | Assay Principle | Limit of Detection (LOD) | Linear Range | Reference |
| This compound | Direct Competitive CLIA with Au-MNPs | 0.001 ng/mL | Not specified | nih.gov |
| This compound | Competitive CLIA with Au-MNPs (Method II) | 0.008 ng/mL | Wider than luminol method | matec-conferences.orgmatec-conferences.org |
| Luminol | Competitive CLIA with Au-MNPs (Method I) | 4 ng/mL | Narrower than this compound method | matec-conferences.orgmatec-conferences.org |
Role in Drug Delivery System Design and Surface Functionalization of Biomedical Materials
Beyond diagnostics, this compound plays a role in the development of advanced therapeutic and biomedical systems. Its chemical structure, featuring an N-Hydroxysuccinimide (NHS) ester, allows for efficient covalent modification of proteins, peptides, and other biomolecules containing primary amino groups. biomol.com
In drug delivery, this compound can be used to modify drug molecules to create targeted delivery systems. By attaching the compound to a drug, it's possible to alter the drug's biological distribution, potentially increasing its therapeutic effectiveness at the target site while reducing systemic side effects. The introduction of the dimethylaminoethanol (B1669961) (DMAE) group can also improve the solubility and biocompatibility of biomolecules, which is a critical factor for drugs administered in vivo.
The compound is also utilized for the surface functionalization of biomedical materials. Surface functionalization is a key strategy for improving the biocompatibility and performance of materials used in medical devices and tissue engineering. nih.gov this compound can be used to attach specific bioactive molecules to the surface of these materials. This modification can be designed to promote desirable biological responses, such as enhanced cell adhesion and growth, or to trigger specific cellular functions. The ability to covalently link these functional molecules to a material's surface ensures their stability and long-term activity. nih.gov This approach is part of a broader effort to create materials that can actively and intelligently interact with biological systems. nih.govnih.gov
Comparative Analysis and Performance Enhancement of Nsp Dmae Nhs
Comparative Evaluation with Other Chemiluminescent Markers
NSP-DMAE-NHS distinguishes itself from other chemiluminescent systems, such as those based on luminol (B1675438) and 1,2-dioxetanes, through several key performance characteristics. Unlike luminol-based systems which often require catalysts and enhancers that can increase background noise, acridinium (B8443388) esters like this compound have a simpler reaction mechanism that leads to high light output without these additional components. yacooscience.commade-in-china.com This direct chemiluminescence process contributes to a more favorable signal-to-noise ratio. yacooscience.com
Relative Luminescence Efficiency and Intensity
The luminescence efficiency of this compound is notably high. Upon reaction with alkaline peroxide, it generates an excited-state N-methylacridone, which releases a photon with a maximum emission wavelength of approximately 430 nm. yacooscience.comvacutaineradditives.com This emission is significantly more intense, reportedly five times or more, than that of luminol. yacooscience.com The quantum yield of acridinium esters, a measure of their light-emitting efficiency, has been a subject of extensive research. Modifications to the acridinium ester structure, such as the introduction of an N-sulfopropyl (NSP) group, have been shown to enhance the quantum yield by about 50% compared to the original dimethyl acridinium ester (DMAE). scrvt.com Further advancements, like the development of high quantum yield acridinium esters (HQYAE) with alkoxy groups on the acridinium ring, have resulted in light output approximately three times that of the NSP variants. scrvt.com
A study comparing various methoxy-substituted NSP-DMAE derivatives revealed significant variations in relative quantum yields. For instance, NSP-2-OMe-DMAE and NSP-2,7-(OMe)2-DMAE exhibited relative quantum yields of 2.2 and 2.7, respectively, compared to the parent NSP-DMAE. materwin.com This highlights the profound impact of substituent placement on the acridinium ring on the luminescence intensity.
| Compound | Relative Quantum Yield |
|---|---|
| NSP-DMAE | 1.0 |
| NSP-2-OMe-DMAE | 2.2 |
| NSP-3-OMe-DMAE | 0.35 |
| NSP-4-OMe-DMAE | 0.33 |
| NSP-2,7-(OMe)2-DMAE | 2.7 |
Signal-to-Noise Ratio and Background Luminescence Characteristics
A key advantage of the this compound system is its high signal-to-noise ratio. yacooscience.commaxchemtech.com This is largely due to its low background luminescence. yacooscience.com The chemiluminescent reaction mechanism of acridinium esters involves the separation of the light-emitting acridone (B373769) moiety from the rest of the conjugate before light emission. yacooscience.comscrvt.com This means the structure of the molecule to which it is attached has minimal influence on the light output, reducing non-specific signals. yacooscience.com Furthermore, the absence of a need for catalysts or enhancers, which can contribute to background noise in other systems like luminol, further improves the signal clarity. yacooscience.commade-in-china.com The introduction of hydrophilic groups, such as the N-sulfopropyl (NSP) group, can also lead to lower non-specific binding, thereby enhancing the signal-to-noise ratio. scrvt.comgoogle.com
Kinetic Performance: Advantages of Flash Luminescence
This compound exhibits "flash" luminescence kinetics, a characteristic that offers significant advantages in high-throughput automated immunoassays. yacooscience.comscrvt.com The light emission is rapid, reaching its peak intensity within approximately 0.4 seconds and having a half-life of about 0.9 seconds. yacooscience.com This entire light emission process is typically complete within 1 to 5 seconds. scrvt.com This rapid kinetic profile allows for swift and precise measurements by photomultiplier tubes (PMTs) without significant loss of the light signal or interference from accumulating background emissions. scrvt.com This is a distinct advantage over "glow" type luminescence systems, which have a more prolonged light emission.
Factors Contributing to Enhanced Sensitivity and Wider Linear Response Range
The sensitivity of assays utilizing this compound is influenced by several factors that contribute to a wider linear response range. The high quantum yield and excellent signal-to-noise ratio are fundamental to its ability to detect low concentrations of analytes. scrvt.com Research has demonstrated that assays employing this compound can achieve detection limits in the picomolar (pM) range and exhibit a broad linear response. researchgate.net For instance, a competitive chemiluminescent DNA assay for the p53 tumor suppressor gene reported a detection limit of 0.16 pM and a wide linear range. researchgate.net
The introduction of structural modifications to the acridinium ester molecule has been a key strategy for enhancing sensitivity. Increased hydrophilicity, achieved by adding functional groups like the N-sulfopropyl (NSP) group or hexa(ethylene) glycol (HEG), reduces non-specific binding. scrvt.com This, combined with an increased light output from a higher quantum yield, directly translates to improved low-end precision and sensitivity. scrvt.com The development of high quantum yield acridinium esters (HQYAE) has led to a five-fold improvement in the analytical sensitivity of some assays. scrvt.com
Strategies for Improving Hydrolytic and Thermal Stability of Conjugates
The stability of the acridinium ester and its conjugates is crucial for reagent shelf life and consistent assay performance. A significant breakthrough in improving hydrolytic stability was the introduction of two methyl groups flanking the phenolic ester linkage. scrvt.com This steric shielding was shown to result in virtually no loss of chemiluminescent activity after a week at 37°C, a dramatic improvement over unshielded acridinium esters. scrvt.com
While modifications to enhance quantum yield, such as adding methoxy (B1213986) groups to the acridinium ring, can sometimes decrease stability, further structural adjustments can mitigate this. For example, incorporating bulky methoxy(hexaethylene)glycol ethers can provide a remote steric effect that suppresses hydrolysis of the phenolic ester. materwin.com At 37°C over 30 days, a conjugate with such a modification retained approximately 56% of its activity, compared to only 36% for a conjugate with simpler methoxy groups. materwin.com At 4°C, the stability is even greater, with conjugates retaining up to 95% of their activity over a month. materwin.com Additionally, storing acridinium ester conjugates at a pH of 3.0 has been suggested to be necessary for long-term stability. echemi.com The development of diluents containing components like protein stabilizers, chelating agents, and surfactants has also been explored to protect the conjugate from hydrolysis and improve its stability. google.com
| Label | Residual Activity at 4°C | Residual Activity at 37°C |
|---|---|---|
| NSP-DMAE-HEG-NHS | 95% | 70% |
| Compound 1c (methoxy(hexaethylene)glycol ethers) | 90% | 56% |
| Compound 1a (methoxy-substituted) | 78% | 36% |
Impact of Structural Modifications on Acridinium Ester Performance
Structural modifications to the acridinium ester molecule have a profound impact on its performance characteristics, including steric shielding and hydrophilicity.
Steric Shielding: As previously mentioned, the introduction of methyl groups at the 2' and 6' positions of the phenyl ring provides steric hindrance that significantly enhances the hydrolytic stability of the ester linkage. scrvt.comgoogle.comresearchgate.net This modification was a critical step in making acridinium esters a viable technology for commercial assays with long shelf lives. scrvt.com While this steric hindrance can slightly slow the rate of light emission, the gain in stability is a significant advantage. google.comgoogle.com
Hydrophilicity: Increasing the hydrophilicity of the acridinium ester label is another key strategy for performance enhancement. The addition of an N-sulfopropyl (NSP) group to the acridinium ring in place of a methyl group increases the aqueous solubility of the resulting conjugate. scrvt.com Further improvements in hydrophilicity have been achieved by incorporating linkers such as hexa(ethylene) glycol (HEG). scrvt.com These hydrophilic modifications lead to lower non-specific binding of the conjugate to surfaces, which in turn improves the signal-to-noise ratio and assay sensitivity. scrvt.comgoogle.com The combination of enhanced hydrophilicity and high quantum yield has proven to be a powerful approach for developing next-generation immunoassays with superior performance. scrvt.commaterwin.com
Future Directions and Emerging Research Avenues
Development of Next-Generation Chemiluminescent Labels Based on NSP-DMAE-NHS Scaffolds
The core of future research lies in the rational design of novel chemiluminescent labels built upon the foundational this compound scaffold. The primary goal is to create derivatives with superior performance characteristics, including higher quantum yields, enhanced stability, and modulated emission kinetics.
One promising strategy involves the strategic placement of electron-donating groups on the acridinium (B8443388) ring. Research has shown that adding methoxy (B1213986) groups at the C-2 and/or C-7 positions of the acridinium ring can significantly increase light output. materwin.comnih.gov Furthermore, incorporating hydrophilic functional groups, such as hexa(ethylene)glycol (HEG), not only improves the label's aqueous solubility, which can lead to lower non-specific binding in assays, but also enhances its stability. materwin.comnih.gov This approach has led to the development of labels like NSP-DMAE-HEG-NHS, which demonstrates superior stability compared to earlier generations of acridinium esters. materwin.com
The stability of antibody conjugates is a critical factor for assay performance. Comparative studies have shown the enhanced stability of next-generation labels under various storage conditions.
| Label Conjugate | Storage Temperature | Residual Chemiluminescence |
| NSP-DMAE-HEG-NHS | 4 °C | 95% |
| Compound 1c | 4 °C | 90% |
| Compound 1a** | 4 °C | 78% |
| NSP-DMAE-HEG-NHS | 37 °C | 70% |
| Compound 1c | 37 °C | 56% |
| Compound 1a** | 37 °C | 36% |
| Compound 1c contains hydrophilic methoxyhexa(ethylene)glycol ethers. | ||
| *Compound 1a is a methoxy-substituted acridinium ester. | ||
| (Data sourced from reference materwin.com) |
Another avenue of exploration is the development of multicolor chemiluminescent labels. By attaching various common fluorophores to the N10-acridinium position, researchers have created a family of derivatives that, upon triggering, exhibit a chemiluminescence spectrum dominated by the emission from the attached fluorophore. nih.gov This highly efficient intramolecular energy transfer allows for the creation of red-shifted chemiluminescent labels, which are particularly valuable for multicolor ligand-receptor assays and for minimizing interference from biological samples that are often green-colored. nih.gov The conjugation site of the label on the acridinium scaffold also plays a crucial role; studies have shown that conjugation at the acridinium nitrogen can lead to a significant increase in light yield compared to conventional labeling at the phenol. rsc.org
Integration of this compound with Advanced Biosensing Technologies
The high sensitivity and signal-to-noise ratio of this compound make it an ideal candidate for integration with advanced biosensing platforms, moving beyond traditional automated immunoanalyzers. yacooscience.comalgomtl.com A significant area of development is its use in point-of-care testing (POCT), which aims to bring diagnostics closer to the patient, enabling rapid clinical decisions. england.nhs.uk
One such application is in immunochromatographic tests (ICTS), or reagent strips. researchgate.net Researchers have successfully used this compound as a novel luminescent probe in a reagent strip-based assay for the quantitative determination of the TP53 fusion protein, a critical cancer biomarker. researchgate.net In this system, the high efficiency of this compound allows for significant signal amplification without damaging the biochemical activity of the labeled antibody, leading to improved detection sensitivity compared to traditional reporters like colloidal gold. researchgate.net
Furthermore, this compound is being applied in biochip technology. made-in-china.com By labeling molecular probes on a chip with this chemiluminescent compound, high-throughput detection and analysis of biomolecules can be achieved. made-in-china.com Its ability to covalently bind to proteins, DNA, and RNA makes it a versatile tool for creating these multiplexed diagnostic platforms. made-in-china.com The future will likely see this compound integrated into microfluidic and "lab-on-a-chip" systems, further miniaturizing and automating complex diagnostic assays.
Expansion into Novel Diagnostic and Therapeutic Applications
The exceptional performance of this compound is driving its expansion into new and challenging diagnostic areas. Its high photon yield and low background luminescence are particularly advantageous for the measurement of low-abundance markers. yacooscience.commade-in-china.com For instance, an acridinium ester label structurally analogous to next-generation scaffolds is used in a high-sensitivity cardiac troponin (TnI-Ultra®) assay, which achieves a mean detectable concentration of 0.006 ng/mL, a significant improvement over assays using the standard this compound label (0.03 ng/mL). materwin.com This demonstrates the potential for developing ultra-sensitive assays for early disease detection.
Beyond diagnostics, the chemical properties of this compound open up possibilities in therapeutic applications. Its N-Hydroxysuccinimide (NHS) ester allows for efficient covalent modification of proteins and peptides. This capability can be harnessed to alter the physicochemical properties of therapeutic proteins to enhance their stability. Moreover, the DMAE (dimethylaminoethanol) group can be used to improve the solubility and biocompatibility of biomolecules, which is crucial for drug delivery. Researchers envision using this compound to design targeted drug delivery systems, where the compound acts as a linker to modify drug molecules, potentially improving their biological distribution and increasing therapeutic efficacy while reducing side effects.
Computational Modeling and Simulation Approaches for Predicting this compound Reactivity and Performance
To accelerate the development of next-generation labels, researchers are increasingly turning to computational modeling and simulation. These theoretical approaches provide deep insights into the fundamental mechanisms of chemiluminescence and allow for the in silico design of new molecules with desired properties, guiding and prioritizing synthetic efforts. nih.gov
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful quantum chemical methods used to study the electronic structure and reactivity of acridinium derivatives. nih.govnih.gov These methods can be used to calculate the thermodynamic and kinetic parameters of the chemiluminescence reaction and competing side reactions. nih.gov By simulating the entire reaction pathway, scientists can predict how structural modifications to the acridinium scaffold will affect light emission efficiency, helping to identify the most promising candidates for synthesis. nih.gov
Recent studies have focused on developing rapid and accurate simulation protocols to predict the properties of acridinium derivatives. researchgate.net For example, specific DFT functionals, such as B3LYP, have been used to calculate the equilibrium geometries and vibrational spectra of the acridine (B1665455) core structure. nih.gov By systematically varying parameters within these models, researchers can screen libraries of virtual compounds and predict their performance, significantly reducing the time and resources required for experimental work. nih.govresearchgate.net This computational-first approach is expected to be instrumental in discovering novel chemiluminogens with characteristics that surpass even the best labels available today. nih.gov
Q & A
Q. What are the optimal storage conditions and solubility profiles for NSP-DMAE-NHS to ensure long-term stability in experimental workflows?
this compound is a light-sensitive compound requiring strict storage protocols. For long-term stability:
- Solid form : Store at -20°C (3-year stability) or 4°C (2-year stability) in desiccated conditions .
- Solvent-based solutions : Use DMSO as the primary solvent for stock solutions. If insolubility occurs, sequentially test ethanol, DMEM, or PEG300, maintaining pH neutrality to prevent hydrolysis .
- Transport : Stable at room temperature for short-term transit (≤7 days) .
Q. How does this compound compare to other chemiluminescent reagents (e.g., luminol) in sensitivity and dynamic range for immunoassays?
this compound outperforms luminol in competitive chemiluminescent immunoassays (CLIAs). Key metrics:
- Detection limit : 0.008 ng/ml for chloramphenicol (CAP) vs. luminol’s 4 ng/ml .
- Linear range : Broader dynamic range (0.01–100 ng/ml) due to higher quantum yield and reduced background noise .
- Reproducibility : Minimal batch-to-batch variability when stored under recommended conditions .
Advanced Research Questions
Q. How can researchers optimize experimental parameters for this compound in nucleic acid hybridization assays?
For applications like tumor suppressor gene detection (e.g., p53):
- Probe conjugation : Use Au-MNPs functionalized with amino-modified ssDNA. Optimal tracer concentration: 300 µl of CAP-(rabbit IgG)-(this compound) minimizes steric hindrance while maximizing signal intensity .
- Hybridization efficiency : Pre-treat MNPs with BSA to reduce non-specific binding. Post-hybridization, use HNO₃/H₂O₂ and NaOH to trigger luminescence, ensuring pH 8–9 for peak emission (450–480 nm) .
Q. What methodologies address data inconsistencies when comparing this compound performance across different immunoassay platforms?
Contradictions often arise from:
- Antibody labeling efficiency : Validate conjugation ratios using UV-Vis spectroscopy (absorbance at 360 nm for NHS ester activity) .
- Instrument calibration : Standardize luminometers to account for wavelength-specific sensitivity (e.g., 450 nm filters for this compound vs. 425 nm for luminol) .
- Cross-validation : Compare results with ELISA or HPLC-MS for analyte recovery rates (target: >90%) .
Q. How should researchers design experiments to mitigate photodegradation and improve signal-to-noise ratios in longitudinal studies?
- Light exposure : Conduct all labeling steps under dim red light. Use amber vials for reagent storage .
- Signal normalization : Include internal controls (e.g., inert fluorescent beads) to adjust for instrument drift .
- Kinetic studies : Monitor luminescence decay rates (t₁/₂ ~5–10 sec) to determine optimal read times .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound-based assays?
- 4PL regression : Fit sigmoidal curves to quantify EC₅₀ values (e.g., CAP detection: EC₅₀ = 0.1 ng/ml) .
- Error propagation : Use Monte Carlo simulations to account for variability in tracer preparation and instrument noise .
Q. How can researchers ensure compliance with FAIR data principles when publishing this compound datasets?
- Metadata standards : Adopt MIAME (for microarray) or ISA-Tab formats to document experimental conditions, including solvent batches and conjugation protocols .
- Repository selection : Deposit raw luminescence data in domain-specific repositories (e.g., ProteomeXchange) with DOI assignment .
Tables for Key Experimental Parameters
| Parameter | Optimal Value | Reference |
|---|---|---|
| Storage Temperature | -20°C (solid) | |
| Solvent (Primary) | DMSO | |
| Emission Wavelength | 450–480 nm | |
| Detection Limit (CAP) | 0.008 ng/ml | |
| Tracer Volume (CLIA) | 300 µl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
